CH 275

Vue d'ensemble

Description

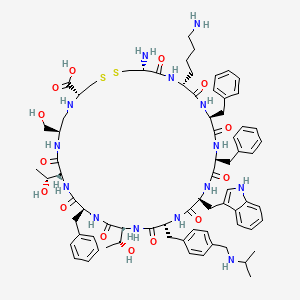

CH 275 est un analogue peptidique de la somatostatine, une hormone qui inhibe la libération de plusieurs autres hormones. Il se lie préférentiellement au récepteur 1 de la somatostatine (sst1) avec une forte affinité (K_i = 52 nM). This compound agit comme un agoniste puissant et sélectif de sst1 (IC_50 = 30,9 nM) et a été étudié pour son utilisation potentielle dans la recherche sur la maladie d’Alzheimer .

Applications De Recherche Scientifique

CH 275 has several scientific research applications, including:

Chemistry: Used as a tool to study peptide-receptor interactions and the structure-activity relationship of somatostatin analogs.

Biology: Investigated for its role in modulating hormone release and neuronal signaling.

Medicine: Explored for its potential therapeutic effects in Alzheimer’s disease by reducing amyloid-beta plaque load in the brain.

Industry: Utilized in the development of diagnostic assays and therapeutic agents targeting somatostatin receptors.

Mécanisme D'action

CH 275 exerce ses effets en se liant au récepteur 1 de la somatostatine (sst1) avec une forte affinité. Cette liaison active le récepteur, conduisant à l’inhibition de l’adénylate cyclase et à une diminution des niveaux d’adénosine monophosphate cyclique (AMPc). Les effets en aval comprennent la modulation de la libération d’hormones et des voies de signalisation neuronale. Dans la recherche sur la maladie d’Alzheimer, this compound a montré qu’il augmentait l’activité de la néprilysine, qui dégrade les peptides bêta-amyloïdes et réduit la formation de plaques dans le cerveau .

Analyse Biochimique

Biochemical Properties

CH 275 plays a crucial role in biochemical reactions by acting as a potent and selective agonist for somatostatin receptor 1 (sst1). It binds to sst1 with a Ki of 52 nM, demonstrating high affinity and specificity . This interaction is essential for modulating various physiological processes, including neurotransmission, hormone secretion, and cell proliferation. This compound also displays IC50 values of 30.9 nM for sst1, 345 nM for sst3, and greater than 1 μM for sst2, sst4, and sst5, indicating its selectivity for sst1 . The compound’s ability to activate neprilysin activity further highlights its biochemical significance .

Cellular Effects

This compound exerts significant effects on various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to activate neprilysin activity in primary neuron-based cell culture systems, which include hippocampal, cortical, and striatal neurons . This activation is crucial for the degradation of amyloid-beta peptides, suggesting a potential therapeutic role in neurodegenerative diseases such as Alzheimer’s disease . Additionally, this compound’s interaction with somatostatin receptors can regulate hormone secretion and inhibit cell proliferation, further emphasizing its impact on cellular processes .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with somatostatin receptor 1 (sst1). By acting as a selective agonist, this compound activates sst1, leading to downstream signaling events that modulate various physiological processes . This activation can result in the inhibition of adenylate cyclase, reduction of cyclic AMP levels, and subsequent regulation of ion channels and protein kinases. Furthermore, this compound’s ability to activate neprilysin activity suggests a mechanism involving the degradation of amyloid-beta peptides, which is critical for mitigating neurodegenerative processes . The compound’s selective binding and activation of sst1 highlight its potential as a therapeutic agent for conditions involving somatostatin receptor dysregulation .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are crucial factors influencing its long-term effects on cellular function. This compound is recommended to be stored at -20°C, protected from light, and kept dry and sealed to maintain its stability . In vitro studies have shown that this compound can robustly increase the expression of neprilysin in the hippocampus over extended periods, leading to a clear reduction in amyloid-beta plaque load without causing toxic side effects . These findings suggest that this compound’s effects are sustained over time, making it a valuable tool for long-term studies in neurodegenerative research .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have demonstrated that this compound, when administered via osmotic pump at a concentration of 56 μM for two weeks, decreases the level of neprilysin/SRIF in App knock-in mice . Additionally, direct injection of this compound into the Lacunosum molecular layer of 2-month-old AppNL-G-F mice for four months resulted in a robust increase in neprilysin expression in the hippocampus, accompanied by a clear reduction in amyloid-beta plaque load . These findings indicate that this compound’s effects are dose-dependent and can significantly impact neurodegenerative processes at appropriate concentrations .

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound’s activation of neprilysin activity suggests its role in the degradation of amyloid-beta peptides, a critical process in neurodegenerative disease management . Additionally, this compound’s interaction with somatostatin receptors can influence metabolic flux and metabolite levels, further highlighting its significance in biochemical pathways . The compound’s involvement in these pathways underscores its potential as a therapeutic agent for conditions involving metabolic dysregulation .

Transport and Distribution

This compound is transported and distributed within cells and tissues through interactions with transporters and binding proteins. The compound’s selective binding to somatostatin receptor 1 (sst1) facilitates its localization to specific cellular compartments where sst1 is expressed . This targeted distribution is crucial for this compound’s efficacy in modulating physiological processes and exerting its therapeutic effects. Additionally, this compound’s ability to activate neprilysin activity in the hippocampus suggests its accumulation in regions affected by neurodegenerative processes . These findings highlight the importance of this compound’s transport and distribution in achieving its desired effects .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound’s selective binding to somatostatin receptor 1 (sst1) directs it to specific cellular compartments where sst1 is expressed . This localization is critical for this compound’s ability to modulate cell signaling pathways and exert its therapeutic effects. Additionally, this compound’s activation of neprilysin activity in the hippocampus suggests its localization to regions involved in amyloid-beta degradation . The compound’s subcellular localization underscores its potential as a targeted therapeutic agent for conditions involving somatostatin receptor dysregulation and neurodegenerative processes .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

CH 275 est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode couramment utilisée pour la production de peptides. La synthèse implique l’ajout progressif d’acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Les conditions réactionnelles incluent généralement l’utilisation de groupes protecteurs pour prévenir les réactions secondaires indésirables et de réactifs de couplage pour faciliter la formation de liaisons peptidiques.

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires à la synthèse à l’échelle du laboratoire, mais à plus grande échelle. Des synthétiseurs de peptides automatisés sont souvent utilisés pour augmenter l’efficacité et la reproductibilité. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour atteindre le niveau de pureté souhaité.

Analyse Des Réactions Chimiques

Types de réactions

CH 275 subit diverses réactions chimiques, notamment :

Oxydation : Formation de liaison disulfure entre les résidus cystéine.

Réduction : Coupure des liaisons disulfure.

Substitution : Remplacement d’acides aminés spécifiques dans la séquence peptidique.

Réactifs et conditions courants

Oxydation : Peroxyde d’hydrogène ou iode en conditions douces.

Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP) en conditions réductrices.

Substitution : Dérivés d’acides aminés avec des groupes protecteurs appropriés et des réactifs de couplage comme la N,N’-diisopropylcarbodiimide (DIC) et l’hydroxybenzotriazole (HOBt).

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent des peptides modifiés présentant une activité biologique ou une stabilité modifiée. Par exemple, l’oxydation conduit à la formation de peptides cycliques avec des liaisons disulfure, ce qui améliore leur stabilité.

Applications de la recherche scientifique

This compound présente plusieurs applications de recherche scientifique, notamment :

Chimie : Utilisé comme outil pour étudier les interactions peptide-récepteur et la relation structure-activité des analogues de la somatostatine.

Biologie : Étudié pour son rôle dans la modulation de la libération d’hormones et de la signalisation neuronale.

Médecine : Exploré pour ses effets thérapeutiques potentiels dans la maladie d’Alzheimer en réduisant la charge de plaques bêta-amyloïdes dans le cerveau.

Industrie : Utilisé dans le développement de tests diagnostiques et d’agents thérapeutiques ciblant les récepteurs de la somatostatine.

Comparaison Avec Des Composés Similaires

Composés similaires

Octreotide : Un autre analogue de la somatostatine avec un profil d’affinité réceptoriale plus large.

Lanréotide : Un analogue de la somatostatine à action prolongée utilisé dans le traitement de l’acromégalie.

Pasiréotide : Un analogue de la somatostatine avec une forte affinité pour plusieurs sous-types de récepteurs de la somatostatine.

Unicité de CH 275

This compound est unique en raison de sa forte sélectivité pour le récepteur 1 de la somatostatine (sst1), ce qui en fait un outil précieux pour étudier les fonctions spécifiques de ce sous-type de récepteur. Son activité agoniste puissante et sa capacité à moduler l’activité de la néprilysine dans les modèles de la maladie d’Alzheimer le distinguent davantage des autres analogues de la somatostatine .

Propriétés

IUPAC Name |

(4R,7R,10R,13S,16R,19R,22S,25S,28S,31R,34R)-34-amino-31-(4-aminobutyl)-13,25,28-tribenzyl-10,16-bis[(1R)-1-hydroxyethyl]-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-9,12,15,18,21,24,27,30,33-nonaoxo-19-[[4-[(propan-2-ylamino)methyl]phenyl]methyl]-1,2-dithia-5,8,11,14,17,20,23,26,29,32-decazacyclopentatriacontane-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C74H98N14O14S2/c1-43(2)77-37-50-29-27-49(28-30-50)35-59-70(97)88-64(45(4)91)73(100)86-60(34-48-22-12-7-13-23-48)71(98)87-63(44(3)90)72(99)80-52(40-89)39-79-62(74(101)102)42-104-103-41-54(76)65(92)81-56(26-16-17-31-75)66(93)82-57(32-46-18-8-5-9-19-46)67(94)83-58(33-47-20-10-6-11-21-47)68(95)85-61(69(96)84-59)36-51-38-78-55-25-15-14-24-53(51)55/h5-15,18-25,27-30,38,43-45,52,54,56-64,77-79,89-91H,16-17,26,31-37,39-42,75-76H2,1-4H3,(H,80,99)(H,81,92)(H,82,93)(H,83,94)(H,84,96)(H,85,95)(H,86,100)(H,87,98)(H,88,97)(H,101,102)/t44-,45-,52-,54+,56-,57+,58+,59-,60+,61+,62+,63-,64-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFOPEPKKBBIGHF-RXUBGYFDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CNC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N2)CC3=CNC4=CC=CC=C43)CC5=CC=CC=C5)CC6=CC=CC=C6)CCCCN)N)C(=O)O)CO)C(C)O)CC7=CC=CC=C7)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H]1C(=O)N[C@H](CN[C@@H](CSSC[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=CC=C2)[C@@H](C)O)CC3=CC=C(C=C3)CNC(C)C)CC4=CNC5=CC=CC=C54)CC6=CC=CC=C6)CC7=CC=CC=C7)CCCCN)N)C(=O)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C74H98N14O14S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1471.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does CH-275 interact with its target, the sst1 receptor, and what are the downstream effects?

A: CH-275 exhibits high affinity binding to sst1, acting as an agonist. [] This binding triggers a cascade of intracellular signaling events. In hypothalamic neurons, CH-275 binding to sst1 increases sensitivity to glutamate, leading to enhanced neuronal excitability. [] This effect is mediated through a pertussis toxin-insensitive pathway, suggesting the involvement of G-proteins other than Gi/o. [] In pancreatic beta cells, CH-275 selectively inhibits N-type Ca2+ channels, ultimately suppressing insulin secretion. [] This effect is pertussis toxin-insensitive and involves coupling of sst1 to CaV2.2 channels. []

Q2: What is the structural characterization of CH-275?

A: CH-275 is a cyclic undecapeptide. Its complete structure and synthesis pathway, including the incorporation of 4-(N-isopropyl)-aminomethylphenylalanine (IAmp) at position 9, are detailed in scientific literature. [] This modification is crucial for its high affinity and selectivity for sst1.

Q3: How does the structure of CH-275 impact its activity, potency, and selectivity for sst1?

A: The incorporation of IAmp at position 9 is crucial for CH-275's high affinity and selectivity for sst1. [] Modifications such as D-Trp substitution with D2Nal, N-terminal carbamoylation, and monoiodination have been explored, with varying effects on affinity and selectivity. [] Reducing the ring size generally leads to a loss of affinity for all somatostatin receptor subtypes. []

Q4: What are the observed physiological effects of CH-275 in different cell types and tissues?

A4: CH-275 has shown diverse effects in various models:

- Hypothalamic Neurons: Increases sensitivity to glutamate, enhancing neuronal excitability. [, ]

- Pancreatic Beta Cells: Inhibits N-type Ca2+ channels, suppressing insulin secretion. []

- Hippocampus: Inhibits both NMDA and AMPA receptor-mediated responses, suggesting a role in modulating synaptic transmission. []

- Gastric Emptying: When injected intracisternally, it does not significantly affect gastric emptying, unlike sst5 agonists. []

Q5: What research tools and resources are valuable for studying CH-275 and its interactions with sst1?

A5: Key research tools and resources include:

- Selective agonists and antagonists: For dissecting the roles of specific sst subtypes. [, , ]

- Cell lines expressing specific sst subtypes: For in vitro studies of receptor binding and downstream signaling. [, ]

- Animal models: For investigating the physiological effects of CH-275 in vivo. [, ]

- Electrophysiology techniques: To study the effects of CH-275 on neuronal excitability and synaptic transmission. [, , ]

- Molecular biology techniques: To analyze sst1 receptor expression and downstream signaling pathways. []

Q6: What are the historical milestones and contributions of CH-275 to the research field?

A: CH-275 was one of the first highly selective sst1 agonists developed, significantly advancing our understanding of this receptor subtype's specific roles. [] Its use has helped delineate the distinct physiological effects mediated by sst1 compared to other sst subtypes, particularly in neuronal signaling and insulin secretion. [, , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Amino-N-methyl-1H-benzo[d]imidazole-2-carboxamide](/img/structure/B561484.png)

![Ethyl 3-[4-(acetyloxy)phenyl]propanoate](/img/structure/B561488.png)

![(1S,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B561503.png)